2-(Furan-3-yl)morpholine
CAS No.: 1251196-36-7
Cat. No.: VC7941320
Molecular Formula: C8H11NO2
Molecular Weight: 153.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251196-36-7 |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 |
IUPAC Name | 2-(furan-3-yl)morpholine |
Standard InChI | InChI=1S/C8H11NO2/c1-3-10-6-7(1)8-5-9-2-4-11-8/h1,3,6,8-9H,2,4-5H2 |
Standard InChI Key | OXYHTKRFODWKOH-UHFFFAOYSA-N |
SMILES | C1COC(CN1)C2=COC=C2 |
Canonical SMILES | C1COC(CN1)C2=COC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 2-(furan-3-yl)morpholine comprises a morpholine ring (C₄H₉NO) fused to a furan moiety (C₄H₃O) at the furan’s 3-position. This substitution pattern distinguishes it from isomers such as 3-(furan-2-yl)morpholine, where the morpholine attaches to the furan’s 2-position . The compound’s IUPAC name is 4-(furan-3-yl)morpholine, reflecting the morpholine nitrogen’s connection to the furan ring.
Key Structural Features:
-
Morpholine Ring: A saturated six-membered ring with oxygen at position 1 and nitrogen at position 4, contributing to polar character and hydrogen-bonding capacity.
-
Furan Ring: An oxygen-containing aromatic heterocycle known for its electron-rich nature, enabling participation in π-π interactions and electrophilic substitutions.
Table 1: Comparative Molecular Properties of Morpholine-Furan Derivatives
Synthetic Routes and Methodological Considerations
The synthesis of 2-(furan-3-yl)morpholine likely follows strategies employed for analogous morpholine-furan hybrids. While no direct protocols are documented, two plausible pathways emerge:
Pathway 1: Nucleophilic Substitution
-
Furan Functionalization: Bromination of furan at the 3-position using N-bromosuccinimide (NBS) under radical conditions to yield 3-bromofuran.
-
Morpholine Coupling: Reaction of 3-bromofuran with morpholine via a Buchwald-Hartwig amination or Ullmann-type coupling, utilizing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in a polar aprotic solvent (e.g., DMF) .
Pathway 2: Reductive Amination
-
Aldehyde Intermediate: Oxidation of 3-furanmethanol to 3-furancarbaldehyde using pyridinium chlorochromate (PCC).
-
Condensation: Reaction of the aldehyde with morpholine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target compound.
Table 2: Optimized Reaction Conditions for Pathway 1
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Catalyst | Pd(OAc)₂ (5 mol%) | Facilitates C-N coupling |
Ligand | Xantphos (10 mol%) | Stabilizes Pd complex |
Solvent | DMF | Enhances solubility |
Temperature | 100–110°C | Accelerates kinetics |
Physicochemical Properties and Computational Predictions
Experimental data for 2-(furan-3-yl)morpholine is scarce, but computational tools like EPI Suite and Gaussian simulations provide estimates:
-
logP (Octanol-Water Partition Coefficient): Predicted ~1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous Solubility: Estimated logS = -2.1, suggesting limited water solubility, consistent with morpholine derivatives .
-
Polar Surface Area (PSA): ~35 Ų, aligning with compounds exhibiting moderate membrane permeability.
Table 3: Predicted ADME Properties
Property | Value | Method |
---|---|---|
logP | 1.2 | EPI Suite |
logS | -2.1 | ALOGPS |
PSA | 35 Ų | Molinspiration |
Bioavailability Score | 0.55 | SwissADME |
Applications in Medicinal Chemistry and Materials Science
Materials Science Innovations
-
Coordination Polymers: The nitrogen and oxygen atoms in 2-(furan-3-yl)morpholine could serve as ligands for metal-organic frameworks (MOFs), potentially enhancing gas storage capacities.
-
Polymer Additives: As a stabilizer in polyurethanes, morpholine derivatives improve thermal resistance and mechanical properties.
Challenges and Future Research Directions
Synthetic Challenges
-
Regioselectivity: Achieving selective substitution at the furan 3-position remains nontrivial due to competing reactions at the 2-position.
-
Catalyst Efficiency: Palladium-based catalysts in coupling reactions often require optimization to minimize side products.
Biological Evaluation Gaps
-
Target Identification: High-throughput screening (HTS) against kinase libraries is needed to elucidate molecular targets.
-
Toxicology Profiles: In silico toxicity predictions (e.g., ProTox-II) suggest potential hepatotoxicity, warranting in vitro validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume